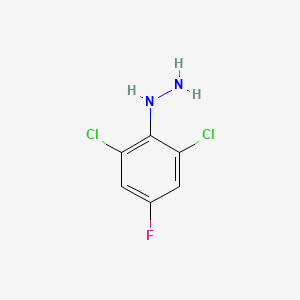
(2,6-Dichloro-4-fluorophenyl)hydrazine
説明
“(2,6-Dichloro-4-fluorophenyl)hydrazine” is a chemical compound with the CAS Number: 119453-09-7 . It has a molecular weight of 195.02 . The IUPAC name for this compound is 1-(2,6-dichloro-4-fluorophenyl)hydrazine .
Molecular Structure Analysis
The InChI code for “(2,6-Dichloro-4-fluorophenyl)hydrazine” is 1S/C6H5Cl2FN2/c7-4-1-3(9)2-5(8)6(4)11-10/h1-2,11H,10H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
“(2,6-Dichloro-4- (trifluoromethyl)phenyl)hydrazine”, a similar compound, is known to react with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . This suggests that “(2,6-Dichloro-4-fluorophenyl)hydrazine” might also participate in similar reactions.Physical And Chemical Properties Analysis
“(2,6-Dichloro-4-fluorophenyl)hydrazine” is a powder that is stored at room temperature .科学的研究の応用
Fluorescent Probes for Hydrazine Detection
(2,6-Dichloro-4-fluorophenyl)hydrazine and related compounds have been utilized in the development of fluorescent probes for hydrazine detection. These probes are designed for measuring hydrazine in various contexts, including biological and water samples. One such probe, utilizing dicyanoisophorone as the fluorescent group, demonstrates low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for environmental water systems and fluorescence imaging in cells and zebrafish (Zhu et al., 2019).
Synthesis and Industrial Applications
Antitumor and Anticancer Studies
Compounds containing the 2,6-dichloro-4-fluorophenyl moiety have been studied for their antitumor and anticancer activities. A series of triazolo[3,4-b]-1,3,4-thiadiazines carrying this moiety showed promising antiproliferative activity against a range of cancer cell lines, including leukemia and non-small cell lung cancer (Bhat et al., 2009).
Application in Sensing Systems
Hydrazine derivatives, including (2,6-Dichloro-4-fluorophenyl)hydrazine, have been crucial in developing sensitive molecular sensing systems. These systems are designed to detect hydrazine due to its widespread industrial use and potential health risks, providing a fast and intuitive fluorescence transformation for tracing hydrazine in various environments (Jung et al., 2019).
High-throughput Synthesis
The compound has been involved in high-throughput synthesis methods for creating hydrazine derivatives. This approach is notable for its regioselective alkylations and efficiency in producing a variety of substituted hydrazine building blocks (Kurosu et al., 2007).
Safety and Hazards
“(2,6-Dichloro-4-fluorophenyl)hydrazine” is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
(2,6-dichloro-4-fluorophenyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2/c7-4-1-3(9)2-5(8)6(4)11-10/h1-2,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASYLPFQMZCHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742375.png)
![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742379.png)
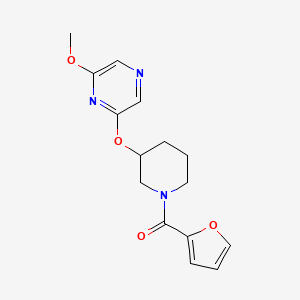
![2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B2742382.png)

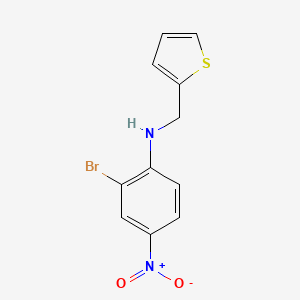

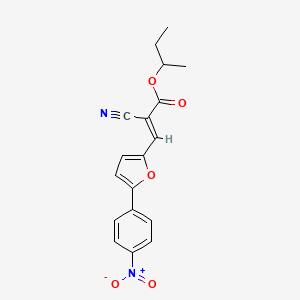
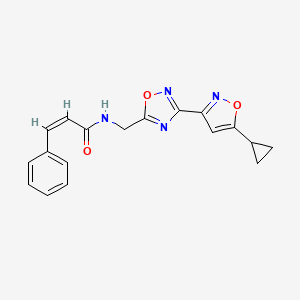
![2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2742391.png)
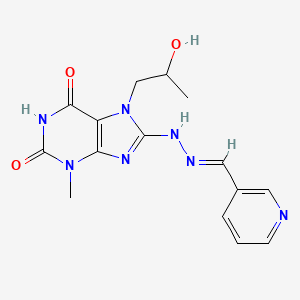
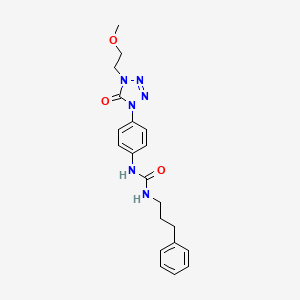
![3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2742397.png)
![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742398.png)